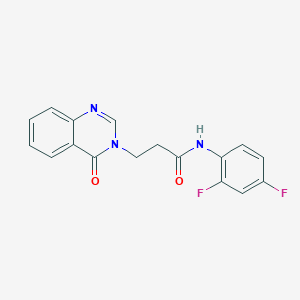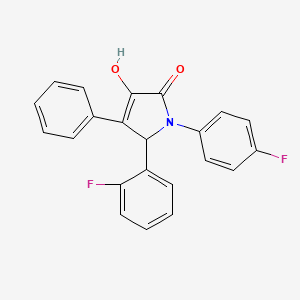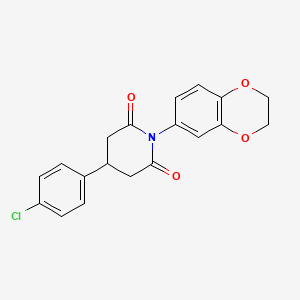![molecular formula C20H22N4O4S B11271665 3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11271665.png)
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide: , also known by its chemical formula C18H19N3O4S, is a complex organic molecule. Let’s break down its structure:
- The pyrazole core (1H-pyrazole-5-carboxamide) provides rigidity and aromaticity.
- The sulfamoyl group (sulfonamide) contributes to its biological activity.
- The ethoxyphenyl and ethylphenyl substituents enhance its lipophilicity and solubility.
Preparation Methods
Synthetic Routes::
Oxidation of 1,3-diethylbenzene: Starting from 1,3-diethylbenzene, the compound undergoes oxidation to form the pyrazole ring.
Sulfamoylation: The ethoxyphenyl group is sulfamoylated using a suitable sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).
Amide Formation: The amide linkage is formed by reacting the sulfamoylated intermediate with 3-ethylphenylamine.
- Industrial synthesis typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The pyrazole ring can undergo oxidation (e.g., with chromic acid) to form a pyrazole-5-carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the sulfamoyl sulfur.
Oxidation: Chromic acid (HCrO), reflux in acetic acid.
Reduction: Sodium borohydride (NaBH), methanol.
Substitution: Ammonia (NH), alkyl halides.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its sulfonamide moiety (possible carbonic anhydrase inhibitor).
Agriculture: Used in agrochemical research (e.g., herbicides, fungicides).
Materials Science: Explored for its optical properties and potential as a fluorescent probe.
Mechanism of Action
Target: Likely interacts with enzymes or receptors due to its sulfonamide group.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamides, pyrazole derivatives, and amides.
Uniqueness: Its combination of sulfonamide and pyrazole features sets it apart.
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-3-14-6-5-7-16(12-14)21-20(25)18-13-19(23-22-18)29(26,27)24-15-8-10-17(11-9-15)28-4-2/h5-13,24H,3-4H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
WMGMQAPKPIJJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NNC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11271587.png)
![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/structure/B11271588.png)


![9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271600.png)

![2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B11271610.png)
![N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11271615.png)
![N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271632.png)
![5-[(4-methylphenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271634.png)
![N-(2,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11271642.png)
![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-4-methoxyphenyl acetate](/img/structure/B11271652.png)

![ethyl 5-[(3,4-dimethoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11271668.png)
